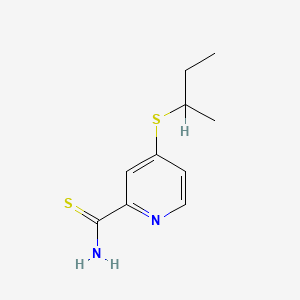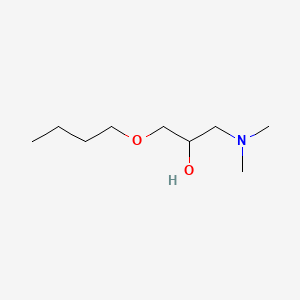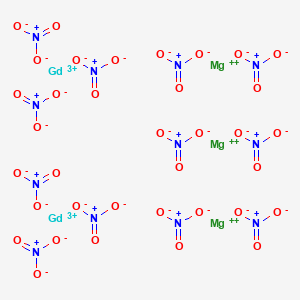![molecular formula C38H46CoN4O8 B12655821 cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate CAS No. 14564-48-8](/img/structure/B12655821.png)
cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate is a complex organic compound that features a cobalt ion coordinated with a pyrrole-based ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate typically involves the coordination of cobalt ions with the pyrrole-based ligand. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, additional catalysts may be used to facilitate the coordination process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the cobalt(2+) ion to cobalt(1+) or cobalt(0).
Substitution: Ligand substitution reactions can occur, where the pyrrole-based ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(3+) complexes, while reduction may produce cobalt(1+) or cobalt(0) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology
In biological research, cobalt complexes are studied for their potential as enzyme mimics and their interactions with biomolecules.
Medicine
Medicinal applications include the investigation of cobalt complexes as potential therapeutic agents, particularly in cancer treatment due to their ability to generate reactive oxygen species.
Industry
In industry, cobalt complexes are used in the production of dyes, pigments, and as catalysts in petrochemical processes.
Wirkmechanismus
The mechanism by which cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate exerts its effects involves the coordination of the cobalt ion with various substrates. This coordination can activate the substrates for further chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(2+);ethyl (5Z)-5-[(4-carboxyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
- Cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific ligand structure, which can impart unique reactivity and selectivity in various applications.
Eigenschaften
CAS-Nummer |
14564-48-8 |
|---|---|
Molekularformel |
C38H46CoN4O8 |
Molekulargewicht |
745.7 g/mol |
IUPAC-Name |
cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/2C19H24N2O4.Co/c2*1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2;/h2*9H,7-8H2,1-6H3,(H,20,21,22,23);/q;;+2/p-2 |
InChI-Schlüssel |
XJKUQQZDXUFIBW-UHFFFAOYSA-L |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.CCOC(=O)C1=C(/C(=C/C2=C(C(=C([N-]2)C)C(=O)OCC)C)/N=C1C)C.[Co+2] |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.CCOC(=O)C1=C(C(=CC2=C(C(=C([N-]2)C)C(=O)OCC)C)N=C1C)C.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


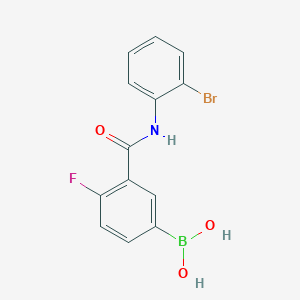
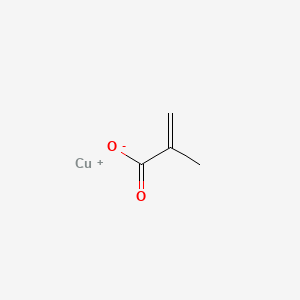
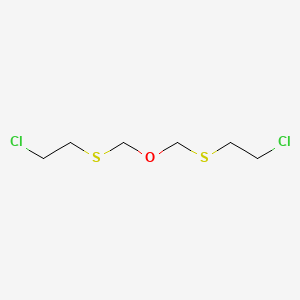

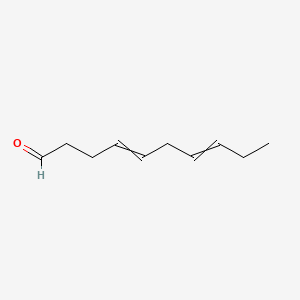


![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
